2‑Methoxy Substituent Confers Enhanced P2X3 Antagonism Versus Unsubstituted Benzamide Core
In the P2X3 antagonist patent EP 4223751 A1, benzamide analogs bearing a 2‑methoxy group on the phenyl ring consistently exhibit IC50 values in the nanomolar range, whereas the corresponding unsubstituted benzamides (hydrogen at the 2‑position) show >10‑fold weaker activity [1]. While the exact IC50 of the target compound is not disclosed in the patent, the class‑wide SAR trend indicates that the 2‑methoxy motif is a critical potency driver. This inference positions the target compound as a likely high‑potency candidate relative to analogs such as N‑((4‑(phenylthio)tetrahydro‑2H‑pyran‑4‑yl)methyl)benzamide that lack the 2‑methoxy group.
| Evidence Dimension | P2X3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed (nanomolar range inferred from class SAR) |
| Comparator Or Baseline | N‑((4‑(phenylthio)tetrahydro‑2H‑pyran‑4‑yl)methyl)benzamide (2‑H analog); IC50 >10‑fold higher than 2‑OMe analog in patent series [1] |
| Quantified Difference | >10‑fold potency loss upon removal of the 2‑methoxy group (class‑level trend) [1] |
| Conditions | Recombinant human P2X3 receptor expressed in C6BU‑1 cells; FLIPR‑based calcium flux assay (patent EP 4223751 A1) [1] |
Why This Matters
This difference indicates that substituting the 2‑methoxy compound with a simpler non‑methoxylated benzamide would likely result in at least a 10‑fold loss of target potency, undermining the scientific validity of any receptor‑occupancy or efficacy‑based experiments.
- [1] European Patent EP 4223751 A1. Benzamide compound and use thereof. 2023‑08‑09. Global Patent Index. Comparative SAR data for methoxy‑substituted versus unsubstituted benzamide P2X3 antagonists. View Source
